
A2AAR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A2AAR antagonist 1 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmission, immune response, and cardiovascular functions. This compound has shown potential in treating neurodegenerative diseases, cancer, and other conditions by blocking the adenosine A2A receptor and preventing its activation by adenosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 1 typically involves the preparation of purine derivatives One common method includes the use of 2,6,9-trisubstituted purine derivativesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
A2AAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
A2AAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and neurotransmission.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases (e.g., Parkinson’s disease), cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting adenosine receptors .
Mécanisme D'action
A2AAR antagonist 1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation by adenosine. This prevents the downstream signaling cascade that would normally be triggered by adenosine binding. The molecular targets involved include the adenosine A2A receptor itself, as well as downstream effectors such as cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to A2AAR antagonist 1 include other adenosine receptor antagonists such as:
ZM241385: A selective A2A receptor antagonist.
Istradefylline: Used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity allows it to effectively block the receptor’s activation without affecting other adenosine receptor subtypes, thereby reducing potential side effects and increasing therapeutic efficacy .
Propriétés
Formule moléculaire |
C12H8BrN3O |
|---|---|
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
6-bromo-4-(furan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16) |
Clé InChI |
XDIROSBRBKJBMH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


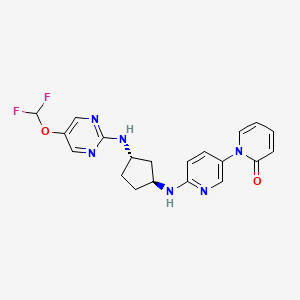
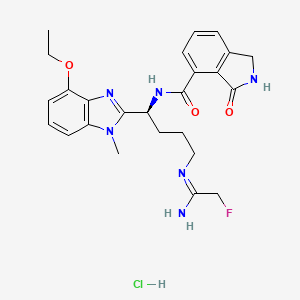
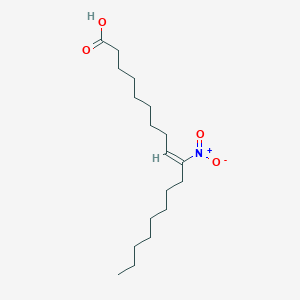
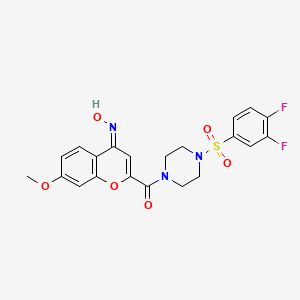
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
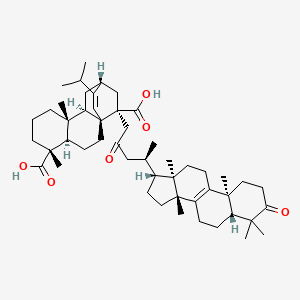
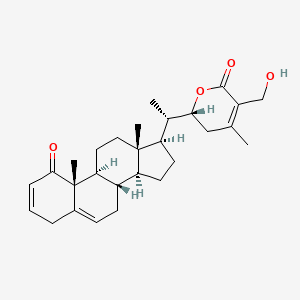
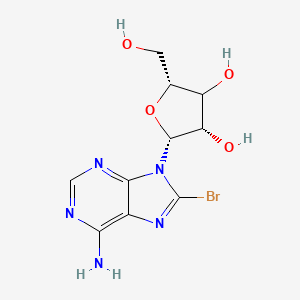
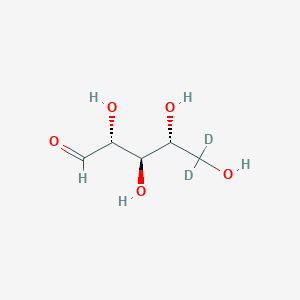
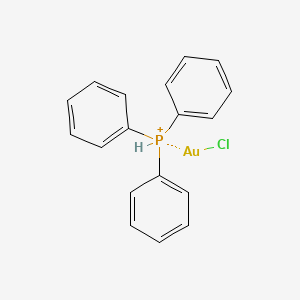
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
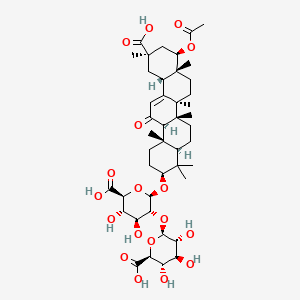

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
